molecular formula C15H15FN4O2 B3039784 1-(4-Fluoro-2-nitrophenyl)-4-(pyridin-2-YL)piperazine CAS No. 1325980-69-5

1-(4-Fluoro-2-nitrophenyl)-4-(pyridin-2-YL)piperazine

Cat. No.: B3039784
CAS No.: 1325980-69-5
M. Wt: 302.3 g/mol
InChI Key: BQNCJTDXQCHYNL-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-nitrophenyl)-4-(pyridin-2-yl)piperazine ( 1325980-69-5) is a fluorinated aromatic piperazine derivative of significant interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C 15 H 15 FN 4 O 2 and a molecular weight of 302.30 g/mol, serves as a versatile chemical intermediate . Its primary research value lies in its role as a key synthetic precursor for the development of novel pharmacologically active molecules. Structurally, it features a piperazine linker connecting a pyridine ring and a fluoronitrophenyl group, a common scaffold in the design of enzyme inhibitors and receptor ligands. Recent scientific investigations highlight the application of closely related fluoronitrophenyl piperazine intermediates in the synthesis of compounds evaluated for antimicrobial and anticancer activities . These research efforts are part of a broader exploration of nitrogen-containing heterocycles as potential therapeutic agents . The structural motif is also utilized in the development of specific inhibitors, such as those targeting ion channels in insect vectors, demonstrating the scaffold's utility across multiple fields of biological research . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human or veterinary use.

Properties

IUPAC Name

1-(4-fluoro-2-nitrophenyl)-4-pyridin-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2/c16-12-4-5-13(14(11-12)20(21)22)18-7-9-19(10-8-18)15-3-1-2-6-17-15/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNCJTDXQCHYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)F)[N+](=O)[O-])C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-2-nitrophenyl)-4-(pyridin-2-YL)piperazine typically involves a multi-step process:

    Nitration: The starting material, 4-fluoroaniline, undergoes nitration to form 4-fluoro-2-nitroaniline.

    Coupling Reaction: The 4-fluoro-2-nitroaniline is then coupled with 2-chloropyridine in the presence of a base such as potassium carbonate to form this compound.

    Cyclization: The intermediate product is subjected to cyclization under acidic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-nitrophenyl)-4-(pyridin-2-YL)piperazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and bases.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 1-(4-Amino-2-nitrophenyl)-4-(pyridin-2-YL)piperazine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

Scientific Research Applications

1-(4-Fluoro-2-nitrophenyl)-4-(pyridin-2-YL)piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its activity on central nervous system receptors.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a probe in biochemical assays to study enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-nitrophenyl)-4-(pyridin-2-YL)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoro-nitrophenyl and pyridinyl groups contribute to its binding affinity and specificity. The compound may modulate the activity of its targets by acting as an agonist, antagonist, or inhibitor, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives are widely explored for their pharmacological and physicochemical properties. Below is a detailed comparison of 1-(4-Fluoro-2-nitrophenyl)-4-(pyridin-2-yl)piperazine with structurally or functionally related compounds:

Structural Analogues

Compound Name Substituents (Position 1 and 4) Molecular Weight (g/mol) Key Pharmacological Activity Synthetic Route
This compound 4-Fluoro-2-nitrophenyl; pyridin-2-yl ~315.3 Not explicitly reported (assumed receptor modulation) Nucleophilic substitution of 2,4-difluoronitrobenzene with 1-(pyridin-2-yl)piperazine
1-(2-Fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine 2-Fluorobenzoyl; 4-nitrobenzyl ~385.4 Dopamine receptor interaction (hypothesized) Reaction of 2-fluorobenzoyl chloride with 4-(4-nitrobenzyl)piperazine
1-(3-Trifluoromethylpyridin-2-yl)-4-(pyridin-2-yl)piperazine 3-Trifluoromethylpyridin-2-yl; pyridin-2-yl ~324.3 TRPV1 receptor antagonism Urea coupling of pyridinylpiperazine derivatives
4-{[4-(Pyridin-2-yl)piperazino]methyl}pyridine Pyridin-2-yl; pyridin-4-ylmethyl ~266.3 Green corrosion inhibition Reductive amination of 1-(pyridin-2-yl)piperazine with pyridine-4-carbaldehyde

Pharmacological and Functional Comparisons

  • Receptor Specificity: The TRPV1 antagonist (compound above) shows high affinity for vanilloid receptors due to its trifluoromethylpyridinyl urea group, a feature absent in the target compound .
  • Physicochemical Properties: The pyridin-2-yl substituent in all compounds improves water solubility compared to purely aromatic analogs.

Biological Activity

1-(4-Fluoro-2-nitrophenyl)-4-(pyridin-2-YL)piperazine, a compound with the CAS number 1325980-69-5, is a piperazine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a 4-fluoro-2-nitrophenyl group and a pyridin-2-yl moiety. Its molecular formula is C15H15FN4O2, indicating a significant presence of nitrogen and oxygen atoms, which may contribute to its biological activity.

Research indicates that piperazine derivatives often exhibit diverse biological activities due to their ability to interact with various biological targets. The presence of electron-withdrawing groups, such as the nitro group in this compound, can enhance its reactivity and bioactivity by influencing the electron density on the aromatic rings.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of piperazine derivatives. For instance, compounds similar to this compound have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related piperazine compounds have been reported as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Piperazine Derivatives

Compound NameMIC (mg/mL)Bacterial Target
This compoundTBDTBD
2,6-Dipiperidino-1,4-dibromobenzene0.025S. aureus
2,4,6-Tripyrrolidinochlorobenzene0.0039E. coli

Anti-inflammatory Activity

Piperazine derivatives have also been investigated for their anti-inflammatory properties. In various models, compounds with similar structures have demonstrated significant inhibition of inflammatory mediators. For example, studies on related compounds showed IC50 values in the range of 55 to 70 μg/mL for COX-2 inhibition, indicating potential therapeutic applications in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity of Piperazine Derivatives

Compound NameIC50 (μg/mL)Inhibition Target
This compoundTBDCOX-2
Compound A60.56COX-1
Compound B57.24COX-2

Study on Antibacterial Efficacy

In a recent study published in MDPI, researchers synthesized various piperazine derivatives and evaluated their antibacterial efficacy against multiple strains. The study found that modifications on the piperazine ring significantly influenced antibacterial activity, with specific substitutions leading to enhanced potency . The findings suggest that the nitro and fluoro groups in our compound may similarly enhance its effectiveness against bacterial pathogens.

Evaluation of Anti-inflammatory Properties

Another research article investigated the anti-inflammatory effects of several piperazine derivatives in vivo using carrageenan-induced paw edema models. The results indicated that certain derivatives exhibited potent anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium . This suggests that this compound could be a candidate for further investigation in inflammatory conditions.

Q & A

Q. What are the established synthetic routes for 1-(4-fluoro-2-nitrophenyl)-4-(pyridin-2-yl)piperazine?

The synthesis typically involves coupling a fluoronitrophenyl moiety with a pyridylpiperazine backbone. A microwave-assisted method, as described for structurally similar compounds, can be adapted:

  • Step 1 : React 1-(4-fluorophenyl)-2-(pyridin-4-yl)ethane-1,2-dione with diaminopyridine derivatives in a methanol/acetic acid solvent system.
  • Step 2 : Apply microwave irradiation (e.g., 433 K for 5 min) to accelerate cyclization and reduce side reactions .
  • Step 3 : Purify via flash chromatography using gradients of petroleum ether/ethyl acetate to isolate the target compound .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • X-ray crystallography : Resolves regioisomerism and confirms dihedral angles between aromatic rings (e.g., 34.67° between pyridopyrazine and fluorophenyl groups) .
  • NMR spectroscopy : Identifies proton environments, such as splitting patterns for pyridine and piperazine protons.
  • HPLC-MS : Validates purity and molecular weight.

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing regioisomer formation?

  • Variable control : Test solvents (e.g., DMF vs. methanol) and catalysts (e.g., Pd-based catalysts for cross-coupling) to improve selectivity.
  • Microwave parameters : Adjust irradiation time and temperature to balance reaction kinetics and thermodynamic control. For example, shorter heating cycles may reduce decomposition .
  • Chromatographic separation : Use high-performance liquid chromatography (HPLC) with C18 columns to resolve isomers, as demonstrated in pyridopyrazine synthesis .

Q. What strategies address discrepancies in biological activity data for piperazine derivatives?

  • Controlled assays : Replicate receptor binding studies (e.g., serotonin 5-HT1A or p38 MAP kinase assays) under standardized conditions to isolate variables like solvent effects or cell-line variability .
  • Metabolic profiling : Compare liver microsomal metabolism (e.g., Wistar vs. DA rats) to identify species- or sex-dependent differences, as observed in flunarizine metabolism .

Q. How can computational tools enhance the design of derivatives with improved pharmacokinetics?

  • QSAR modeling : Correlate substituent effects (e.g., nitro or fluoro groups) with logP, solubility, and bioavailability scores.
  • Docking simulations : Predict binding affinities to targets like p38 MAP kinase by analyzing dihedral angles and steric interactions observed in X-ray structures .

Methodological Challenges and Solutions

Q. How should researchers handle stability issues during storage?

  • Storage conditions : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation of the nitro group.
  • Stability assays : Monitor decomposition via accelerated stability testing (40°C/75% RH) and track impurities using LC-MS .

Q. What experimental approaches validate the role of the fluorine substituent in biological activity?

  • Isosteric replacement : Synthesize analogs with chlorine or hydrogen at the 4-fluoro position and compare IC50 values in kinase inhibition assays.
  • 19F NMR : Probe electronic effects of fluorine on piperazine ring conformation and target binding .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on metabolic pathways for fluorophenyl-piperazine derivatives?

  • Cross-species validation : Repeat microsomal studies in human and rodent models to identify interspecies variations in CYP450-mediated oxidation .
  • Isotope labeling : Use deuterated analogs to trace metabolic intermediates and confirm pathways (e.g., hydroxylation vs. demethylation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Fluoro-2-nitrophenyl)-4-(pyridin-2-YL)piperazine

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